molecular formula C10H12N4O4S B14509529 2-Imidazolidinethione, 1-(2-hydroxyethyl)-3-(5-nitrofurfurylideneamino)- CAS No. 63919-15-3

2-Imidazolidinethione, 1-(2-hydroxyethyl)-3-(5-nitrofurfurylideneamino)-

Cat. No.: B14509529
CAS No.: 63919-15-3
M. Wt: 284.29 g/mol
InChI Key: ZJWHJRDNKOGGRV-YRNVUSSQSA-N
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Description

2-Imidazolidinethione, 1-(2-hydroxyethyl)-3-(5-nitrofurfurylideneamino)- is a complex organic compound that belongs to the class of imidazolidinethiones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinethione, 1-(2-hydroxyethyl)-3-(5-nitrofurfurylideneamino)- typically involves the reaction of imidazolidinethione with 2-hydroxyethylamine and 5-nitrofurfural. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-80°C).

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the nitro group.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The hydroxyethyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Nitro group oxidation may lead to the formation of nitroso or nitrate derivatives.

    Reduction Products: Reduction of the nitro group results in the formation of amine derivatives.

    Substitution Products: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for antimicrobial or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 2-Imidazolidinethione, 1-(2-hydroxyethyl)-3-(5-nitrofurfurylideneamino)- may involve:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolidinethione: Basic structure without additional functional groups.

    1-(2-Hydroxyethyl)-2-Imidazolidinethione: Lacks the nitrofurfurylideneamino group.

    3-(5-Nitrofurfurylideneamino)-2-Imidazolidinethione: Lacks the hydroxyethyl group.

Properties

CAS No.

63919-15-3

Molecular Formula

C10H12N4O4S

Molecular Weight

284.29 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione

InChI

InChI=1S/C10H12N4O4S/c15-6-5-12-3-4-13(10(12)19)11-7-8-1-2-9(18-8)14(16)17/h1-2,7,15H,3-6H2/b11-7+

InChI Key

ZJWHJRDNKOGGRV-YRNVUSSQSA-N

Isomeric SMILES

C1CN(C(=S)N1CCO)/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1CN(C(=S)N1CCO)N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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